(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
Description
(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a quinoline-based heterocyclic compound featuring a pyrazole substituent at the 2-position of the quinoline core and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 267.33 g/mol and a purity ≥95% . The compound is of interest due to its structural hybrid of quinoline and pyrazole moieties, which are associated with diverse biological activities.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3 |
InChI Key |
GRQSICKIIYSSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions:
-
Reagents : Aniline derivative, glycerol, concentrated H₂SO₄, and an oxidizing agent (e.g., As₂O₅, Fe³⁺ salts, or nitroaromatics).
-
Mechanism :
Optimized Skraup Conditions :
Example Protocol :
-
Aniline Preparation : Substitute aniline with appropriate substituents (e.g., 4-bromoaniline for later cross-coupling).
-
Skraup Reaction : React aniline with glycerol and H₂SO₄ under reflux, followed by oxidation with As₂O₅.
-
Workup : Neutralize with NaOH, extract with organic solvents, and isolate the quinoline.
Pyrazole Ring Synthesis and Attachment
The pyrazole moiety (1-ethyl-3-methyl-1H-pyrazol-4-yl) is synthesized separately and attached to the quinoline core via cross-coupling reactions.
Pyrazole Synthesis
Pyrazoles are typically formed via cyclization of hydrazine derivatives with ketones or aldehydes. For 1-ethyl-3-methyl-1H-pyrazol-4-yl:
Example Synthesis :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | Hydrazine + ethyl acetoacetate, reflux | 3-Methyl-1H-pyrazol-4-yl derivative |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 3-Methyl-1-ethyl-1H-pyrazole |
Cross-Coupling for Pyrazole Attachment
The pyrazole is linked to the quinoline core via Suzuki-Miyaura coupling, requiring a halogenated quinoline intermediate.
Suzuki-Miyaura Coupling Protocol :
-
Reagents :
-
Quinoline Intermediate : 4-Bromoquinoline (prepared via bromination of quinoline).
-
Pyrazole Boronic Acid : 1-Ethyl-3-methyl-1H-pyrazol-4-yl boronic acid.
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂/XPhos.
-
Base : K₂CO₃ or CsF.
-
Solvent : Dioxane or DMF.
-
-
Conditions :
Key Optimization Factors :
| Factor | Impact on Reaction |
|---|---|
| Catalyst Load | Higher Pd load improves yield |
| Ligand (XPhos vs. PPh₃) | XPhos enhances coupling with aryl bromides |
| Base Strength | CsF > K₂CO₃ for aryl halide activation |
Introduction of the Methanol Group
The hydroxymethyl group at position 4 of the quinoline is introduced via reduction or nucleophilic substitution.
Reduction Method :
-
Precursor : 4-Formylquinoline or 4-bromoquinoline.
-
Reduction Pathway :
-
Catalytic Hydrogenation : H₂/Pd-C reduces formyl to methanol.
-
Grignard Reaction : CH₃MgBr adds to formylquinoline, followed by hydrolysis.
-
Example Reduction :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Formylation | Quinoline + DMF/POCl₃ | 4-Formylquinoline |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | (2-(Pyrazolyl)quinolin-4-yl)methanol |
Alternative Routes and Challenges
One-Pot Synthesis
Some methodologies combine Skraup and cross-coupling steps in a single pot, though this is less common for complex heterocycles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group attached to the quinoline-4-methanol moiety enables nucleophilic substitution under acidic or catalytic conditions. Key findings include:
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at positions 5, 6, and 8, while the pyrazole moiety remains inert under mild conditions:
Cyclization and Heterocycle Formation
The methanol group participates in cyclocondensation reactions to form fused heterocycles:
Oxidation and Reduction
The hydroxyl group and aromatic systems undergo redox transformations:
Metal Coordination and Catalysis
The nitrogen-rich structure facilitates metal complexation:
Biological Activity Correlation
Reactivity directly influences bioactivity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline and pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications to the quinoline structure can enhance antimicrobial efficacy .
Antioxidant Properties
Research has shown that certain derivatives of quinoline possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The presence of the pyrazole group may play a crucial role in enhancing these antioxidant effects, making it a candidate for further investigation in oxidative stress-related disorders .
Anti-inflammatory Potential
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .
Cancer Research
The unique structural features of this compound make it a promising candidate for cancer therapy. Its ability to induce apoptosis in cancer cells has been highlighted in several studies, indicating potential applications in targeted cancer therapies .
Neurological Disorders
Given the emerging evidence linking oxidative stress and neurodegenerative diseases, the antioxidant properties of this compound could be leveraged for therapeutic interventions in conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate its mechanisms of action within the central nervous system .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Quinoline Core
a. Pyridine/Pyrrole vs. Pyrazole Substituents
Compounds such as (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanol (YS-3) and (2-(4-R-phenyl)quinolin-4-yl)(pyrrol-2-yl)methanol (II-6) replace the pyrazole group with pyridine or pyrrole rings. For example, the pyridine ring in YS-3 introduces a basic nitrogen, which may enhance solubility compared to the pyrazole in the target compound .
b. Oxadiazole Derivatives
In 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives (e.g., 12a–d), the hydroxymethyl group is replaced with an oxadiazole ring. This modification significantly increases molecular weight (e.g., 367.20 g/mol for bromophenyl-oxadiazole derivatives) and introduces hydrogen-bond acceptors, which could influence pharmacokinetic properties .
c. Thiazolidinone and Tetrazolo Derivatives
Thiazolidinone-quinoline hybrids (e.g., 3-(3,4-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one) incorporate a thiazolidinone ring, enabling interactions with enzymes like α-glucosidase. These compounds demonstrate antidiabetic activity, highlighting the impact of substituent choice on biological function .
Functional Group Modifications
a. Hydroxymethyl vs. Ketone Groups
The target compound’s hydroxymethyl group contrasts with ketone-containing analogs like (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone ().
b. Stereochemical Considerations
Compounds such as Vacquinol-1 (2-(4-Chlorophenyl)quinolin-4-ylmethanol) emphasize the role of stereochemistry in biological efficacy. Although the target compound’s stereochemical configuration is unspecified, its hydroxymethyl group could adopt conformations influencing receptor binding .
a. Anticancer Potential
NSC23925 isomers (methoxyphenyl-piperidinyl derivatives) reverse multidrug resistance (MDR) in cancer cells, while 4-allyl-5-[2-(4'-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiols () degrade EGFR in cancer cells. The target compound’s pyrazole group may offer unique interactions with oncogenic targets due to its planar aromaticity and nitrogen-rich structure .
b. Antidiabetic and Analgesic Activities
Thiazolidinone-quinoline derivatives (–10) exhibit α-glucosidase inhibition and analgesic effects, whereas the target compound’s activity remains unexplored in the provided evidence.
Physicochemical Comparison
Q & A
Q. Key Characterization Tools :
- NMR (1H/13C) for structural confirmation.
- HPLC for purity assessment (>95% required for pharmacological studies) .
Basic: How can intermediates like [1-(quinolin-4-yl)-1H-triazol-4-yl]methanol be purified to minimize byproducts?
Q. Methodological Answer :
- Recrystallization : Use ethanol or methanol as solvents due to their polarity, which selectively dissolves the target intermediate while precipitating unreacted azido-quinoline .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate triazole intermediates from residual propargyl alcohol .
- TLC Monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .
Advanced: How can reaction conditions be optimized to improve yields of the pyrazole-quinoline coupling step?
Q. Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 vs. CuI in Sonogashira coupling; Pd catalysts often provide higher yields (~70%) but require inert atmospheres .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance solubility of quinoline intermediates, but may increase side reactions. Ethanol/water mixtures (8:2) balance reactivity and selectivity .
- Temperature Control : Reflux at 80–90°C for 6–8 hours maximizes coupling efficiency while minimizing decomposition .
Q. Methodological Answer :
- Dose-Response Analysis : Re-evaluate in vitro assays (e.g., IC50) using physiologically relevant concentrations (1–10 µM) to align with in vivo dosing (10–50 mg/kg in rodents) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain enhanced in vivo efficacy (e.g., hydroxylated derivatives) .
- PK/PD Modeling : Integrate pharmacokinetic parameters (t1/2, Cmax) with pharmacodynamic outcomes (e.g., ulcer inhibition in rats) to validate mechanisms .
Q. Example Contradiction :
- In vitro cytoprotective activity at 1 µM (P19 cells) vs. in vivo efficacy requiring 400 nM in embryonic stem cells. Adjust assays to account for protein binding or cellular uptake barriers .
Advanced: What statistical designs are appropriate for evaluating the pharmacological efficacy of this compound in animal models?
Q. Methodological Answer :
- Randomized Block Design : Assign treatments to animal cohorts (n = 10–12) to control for variability in weight, age, or genetic background .
- Split-Plot Analysis : Test multiple doses (e.g., 10, 25, 50 mg/kg) and administration routes (oral vs. intraperitoneal) within the same experiment to reduce resource use .
- Endpoint Selection : Use ANOVA with Tukey’s post hoc test for ulcer inhibition scores, and Kaplan-Meier survival analysis for toxicity studies .
Q. Example Design :
| Factor | Levels |
|---|---|
| Dose | 10 mg/kg, 25 mg/kg, 50 mg/kg |
| Route | Oral, Intraperitoneal |
| Control | Vehicle, Positive Control (Omeprazole) |
Advanced: How can mechanistic studies elucidate the role of the pyrazole moiety in this compound’s bioactivity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., ethyl → propyl, methyl → halogen) and compare IC50 values in target assays .
- Molecular Docking : Simulate interactions with proposed targets (e.g., GSK-3β) using AutoDock Vina; prioritize residues forming hydrogen bonds with the pyrazole N-atom .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between the compound and purified enzyme targets .
Key Finding :
Pyrazole methylation at position 3 enhances steric hindrance, reducing off-target binding while maintaining quinoline-mediated hydrophobicity .
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Q. Methodological Answer :
- 1H NMR : Identify characteristic signals:
- FTIR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and C=N (pyrazole ring, ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z calc. for C17H18N3O: 280.14; observed: 280.1 [M+H]+) .
Advanced: How can degradation products of this compound be characterized under physiological conditions?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS. Major degradants include:
- Stability Studies : Use accelerated stability chambers (40°C/75% RH for 6 months) to simulate long-term storage .
Implications :
Degradation under acidic conditions suggests enteric coating may improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
